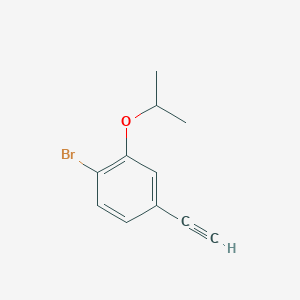

1-Bromo-4-ethynyl-2-isopropoxybenzene

Description

1-Bromo-4-ethynyl-2-isopropoxybenzene is a substituted aromatic compound featuring a bromine atom at position 1, an ethynyl (C≡CH) group at position 4, and an isopropoxy (-OCH(CH₃)₂) substituent at position 2. The ethynyl group confers reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while the bromine atom enables further functionalization via nucleophilic substitution or metal-catalyzed transformations.

Properties

IUPAC Name |

1-bromo-4-ethynyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h1,5-8H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYZRUXWSIUUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-isopropoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and coupling reactions. One common method involves the bromination of 4-ethynyl-2-isopropoxybenzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature and solvent conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-Bromo-4-ethynyl-2-isopropoxybenzene may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethynyl-2-isopropoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate the coupling of the ethynyl group with other aromatic compounds.

Major Products Formed:

- Substitution reactions can yield a variety of substituted benzene derivatives.

- Coupling reactions can produce complex aromatic compounds with extended conjugation and functional diversity .

Scientific Research Applications

1-Bromo-4-ethynyl-2-isopropoxybenzene has several applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Pharmaceutical Research: It may be explored for its potential as an intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethynyl-2-isopropoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom can act as a leaving group in substitution reactions, while the ethynyl group can participate in coupling reactions through the formation of carbon-carbon bonds. The isopropoxy group may influence the reactivity and selectivity of the compound in different reaction pathways .

Comparison with Similar Compounds

1-Bromo-4-{1-[(1-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene (Compound 2f)

- Structure : Features a bromophenyl core with a methoxyphenyl-propargyl ether side chain.

- Synthesis: Synthesized via HBF₄-catalyzed reaction of 1-(4-methoxyphenyl)prop-2-yn-1-ol and 1-(4-bromophenyl)ethanol, yielding an 86% diastereomeric mixture (5:6 ratio) .

- Key Differences: The ethynyl group in the target compound is replaced with a propargyl ether linkage, introducing stereochemical complexity.

- Applications : Propargyl ethers are intermediates in drug synthesis, but the diastereomerism may complicate purification.

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene

- Molecular Formula : C₁₁H₁₅BrO (MW = 243.14 g/mol) .

- Structure : Substituted with isopropyl, methyl, and methoxy groups.

- Key Differences :

- Lacks an ethynyl group, reducing utility in cross-coupling reactions.

- Steric hindrance from isopropyl and methyl groups may impede reactivity compared to the less bulky isopropoxy group in the target compound.

- Applications : Likely used in agrochemicals or as a building block for bulkier aromatic systems.

1-Bromo-2-(4-isopropoxybenzyl)benzene

- Molecular Formula : C₁₆H₁₇BrO (MW = 305.21 g/mol) .

- Structure : Contains an isopropoxybenzyl substituent.

- Absence of an ethynyl group limits participation in click chemistry.

- Applications : Six synthetic routes are documented, suggesting utility in materials science or polymer precursors .

Comparative Data Table

Research Findings and Implications

- Reactivity : The ethynyl group in the target compound offers distinct advantages in catalytic coupling reactions over its analogs, which lack this functionality .

- Synthetic Challenges : Compound 2f’s diastereomerism necessitates chromatographic separation, whereas the target compound’s simpler structure may streamline synthesis .

- Steric and Electronic Effects : Methyl/isopropyl groups in ’s compound reduce reactivity compared to the target’s isopropoxy group, which balances steric bulk with electronic modulation .

- Applications : ’s benzyl-substituted derivative highlights the trade-off between molecular weight and functionality in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.